3-Chloro-6,7-difluoroquinoxalin-2-amine
Description
3-Chloro-6,7-difluoroquinoxalin-2-amine is a halogenated quinoxaline derivative characterized by a chloro substituent at position 3 and difluoro substituents at positions 6 and 6. These substituents may enhance binding affinity to biological targets, such as enzymes or receptors, through electronic and steric effects.
Properties
Molecular Formula |
C8H4ClF2N3 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
3-chloro-6,7-difluoroquinoxalin-2-amine |
InChI |
InChI=1S/C8H4ClF2N3/c9-7-8(12)14-6-2-4(11)3(10)1-5(6)13-7/h1-2H,(H2,12,14) |
InChI Key |
HMIYRVSSYIBZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C(=N2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,7-Dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine (C301-4063)
Molecular Formula : C₁₉H₁₄Cl₂FN₅
Molecular Weight : 402.26 g/mol
Substituents :
- Dichloro at positions 6 and 7.
- 3,5-Dimethylpyrazolyl and 3-fluorophenyl groups at position 3.
Key Differences :
- Halogenation Pattern: The target compound has 3-chloro-6,7-difluoro substitution, whereas C301-4063 features 6,7-dichloro and a fluorine atom on the phenyl ring.
- Functional Groups : The pyrazolyl and fluorophenyl groups in C301-4063 introduce additional hydrogen-bonding and π-π stacking capabilities, which could enhance target binding .
3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3)
Molecular Formula : C₁₅H₁₂ClO₅
Molecular Weight : 309.05 g/mol
Substituents :
- Chloro at position 3.
- Hydroxyl groups at positions 6 and 8.
Key Differences :
- Core Structure: Compound 3 is a terpenoid/polyketide (α-lapachone derivative), whereas the target compound is a quinoxaline.
- Bioactivity: Compound 3 exhibits antibacterial activity against Gram-positive bacteria (MIC: 0.25–32 μg/mL), likely due to redox-cycling properties of the quinone moiety . In contrast, quinoxalines often target nucleic acids or kinases.
Spectroscopic Data :
- UV λmax: 217, 263, 305, 450 nm (indicative of conjugated systems).
- IR νmax: 3348 cm⁻¹ (O-H), 1674 cm⁻¹ (C=O) .
Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) Malonate
Molecular Formula: C₁₇H₁₃ClF₂N₂O₄S Molecular Weight: Not specified in evidence. Substituents:
- Chloro and difluoro groups on a thiazoloquinoxaline core.
- Malonate ester side chain.
Key Differences :
- Application: This compound is synthesized for HIV/AIDS treatment, highlighting the therapeutic versatility of halogenated quinoxalines .
Discussion of Substituent Effects
- Halogenation : Chloro and fluoro groups modulate electronic properties (e.g., electron-withdrawing effects), enhancing stability and binding to hydrophobic pockets. Difluoro substituents may improve metabolic resistance compared to dichloro .
- Functional Group Diversity : Hydroxyl groups (as in α-lapachone) confer redox activity, while pyrazolyl groups (C301-4063) introduce hydrogen-bonding sites for targeted interactions.
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